molecular formula C32H61BrN2O13 B8106649 Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc

Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc

Cat. No.: B8106649
M. Wt: 761.7 g/mol
InChI Key: NJDWEAZOLRKHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc is a polyethylene glycol (PEG)-based proteolysis targeting chimera (PROTAC) linker. This compound is primarily used in the synthesis of PROTACs, which are molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system. The compound’s structure includes a bromoacetamido group, a PEG9 spacer, an ethylcarbamoyl linker, and a Boc-protected amine, making it a versatile tool in chemical biology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc typically involves several steps:

    PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG9 spacer. This is often achieved through nucleophilic substitution reactions.

    Ethylcarbamoylation: The ethylcarbamoyl linker is introduced by reacting the intermediate with ethyl isocyanate.

    Boc Protection: Finally, the amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as purification techniques like chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc undergoes several types of chemical reactions:

    Nucleophilic Substitution: The bromoacetamido group is highly reactive towards nucleophiles, making it suitable for conjugation reactions.

    Deprotection: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.

    Hydrolysis: The compound can undergo hydrolysis under basic or acidic conditions, affecting the PEG and carbamoyl linkers.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Boc deprotection is usually performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Hydrolysis: Basic hydrolysis can be achieved using sodium hydroxide (NaOH), while acidic hydrolysis uses hydrochloric acid (HCl).

Major Products

Scientific Research Applications

Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc involves its role as a linker in PROTACs. PROTACs function by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG9 spacer provides flexibility and solubility, while the bromoacetamido group facilitates conjugation to the target protein or ligand .

Comparison with Similar Compounds

Similar Compounds

    Bromoacetamido-PEG4-ethylcarbamoyl-C4-Boc: Similar structure but with a shorter PEG spacer.

    Bromoacetamido-PEG12-ethylcarbamoyl-C4-Boc: Similar structure but with a longer PEG spacer.

    Bromoacetamido-PEG9-methylcarbamoyl-C4-Boc: Similar structure but with a methylcarbamoyl linker instead of ethylcarbamoyl.

Uniqueness

Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc is unique due to its optimal PEG9 spacer length, which balances solubility and flexibility, and its ethylcarbamoyl linker, which provides stability and reactivity suitable for a wide range of applications in PROTAC synthesis .

Properties

IUPAC Name

tert-butyl 6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H61BrN2O13/c1-32(2,3)48-31(38)7-5-4-6-29(36)34-8-10-39-12-14-41-16-18-43-20-22-45-24-26-47-27-25-46-23-21-44-19-17-42-15-13-40-11-9-35-30(37)28-33/h4-28H2,1-3H3,(H,34,36)(H,35,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDWEAZOLRKHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H61BrN2O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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